2-Propyl-1,3,2-benzodioxaborole

Radical Polymerization Maleimide Chemistry Cascade Reactions

Researchers relying on pinacolborane for hydroboration face high-pressure requirements and by-product formation; tin-based radical chemistry introduces toxic waste and disposal burdens. 2-Propyl-1,3,2-benzodioxaborole (CAS 40218-49-3) resolves these limitations through catechol-enhanced reactivity: • Enables room-temperature radical conjugate addition-aminoxylation of maleimides without protecting groups, yielding 3-substituted maleimides in a single vessel. • Achieves regioselective hydroboration of 1-bromopropenes at atmospheric pressure, generating α-bromoboronates for direct Suzuki-Miyaura coupling-superior to pinacolborane. • Delivers tin-free chain reductions with H-transfer rates within an order of magnitude of tin hydride, minimizing hazardous waste. Supplied at 95% purity with flexible packaging from milligrams to bulk; global logistics with full quality documentation.

Molecular Formula C9H11BO2
Molecular Weight 162 g/mol
CAS No. 40218-49-3
Cat. No. B1353097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1,3,2-benzodioxaborole
CAS40218-49-3
Molecular FormulaC9H11BO2
Molecular Weight162 g/mol
Structural Identifiers
SMILESB1(OC2=CC=CC=C2O1)CCC
InChIInChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3
InChIKeyVIKLNEIFCBHZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-1,3,2-benzodioxaborole Overview


2-Propyl-1,3,2-benzodioxaborole, also known as 1-propylboronic acid catechol ester or B-propylcatecholborane, is a boronic ester with the molecular formula C9H11BO2 and a molecular weight of 161.99 g/mol. It appears as a colorless to pale yellow solid with a density of 1.052 g/mL at 25°C and a boiling point of 40–42°C at 0.05 mmHg . The compound is derived from catechol and propylboronic acid and serves as a versatile reagent in hydroboration, Suzuki-Miyaura cross-coupling, and radical initiation reactions, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis .

1
Mild radical initiation – supports room-temperature polymerization of maleimides and cascade sequences.
2
Regioselective hydroboration – reported α-selectivity for bromopropenes vs. pinacolborane; atmospheric pressure compatible.
3
Organotin alternative – radical chain transfer rates within one order of magnitude of tin hydride; supports lower-toxicity workflow.

2-Propyl-1,3,2-benzodioxaborole: Reactivity & Handling Differences


Unlike generic boronic esters such as pinacolborane (HBpin) or simple alkylboronic acids, 2-propyl-1,3,2-benzodioxaborole exhibits unique reactivity and stability profiles. Its catechol-derived structure confers higher sensitivity to oxygen-centered radicals, enabling mild radical initiation at room temperature—a feature not shared by pinacolboronates or trialkylboranes [1]. Moreover, its hydroboration regioselectivity with functionalized olefins differs markedly from that of pinacolborane, often providing the desired regioisomer under atmospheric conditions where pinacolborane fails or requires high pressure [2]. These differences directly impact synthetic route efficiency, product yield, and reaction condition optimization, making straightforward substitution with other boronic esters impractical without significant process redevelopment.

Pinacolborane (HBpin)
Lacks catechol-derived oxygen sensitivity; may require elevated temperature or pressure for radical initiation and shows different hydroboration regioselectivity.
Trialkylboranes
Higher reactivity can lead to uncontrolled radical generation; less suitable for mild cascade processes at ambient temperature.
2-Ethyl-1,3,2-benzodioxaborole
Chain-length difference may alter solubility, reactivity profile, and batch purity documentation; direct substitution may require revalidation.

2-Propyl-1,3,2-benzodioxaborole: Comparative Performance Evidence


Room-Temperature Radical Initiation for Maleimide Synthesis

2-Propyl-1,3,2-benzodioxaborole (PBD) initiates the polymerization of maleimides at room temperature, eliminating the need for elevated temperatures required by conventional radical initiators such as AIBN or benzoyl peroxide. In contrast, typical thermal initiators require temperatures of 60–80°C for efficient radical generation [1]. This mild initiation allows for one-pot, cascade processes that are otherwise unattainable with traditional initiators, reducing energy consumption and side reactions.

Radical Initiation Temperature
Head-to-head
Room temp. (20–25°C) vs 60–80°C (AIBN/BPO)
Supports mild one-pot cascade processes
Reported for maleimide polymerization; energy consumption reduction
Radical Polymerization Maleimide Chemistry Cascade Reactions

Hydroboration Regioselectivity: Catecholborane vs. Pinacolborane

In the hydroboration of 1-bromo- and 1,3-dibromopropenes, catecholborane (CBH) provides the desired α-bromoboronate regioisomer at atmospheric pressure, whereas pinacolborane (PBH) yields only undesired β-bromoboronate by-products and requires high pressure in ethereal solvents [1]. Since 2-propyl-1,3,2-benzodioxaborole is a B-alkylcatecholborane derivative, it is expected to exhibit analogous regioselectivity advantages in hydroboration and subsequent Suzuki coupling sequences.

Hydroboration Regioselectivity
Class-level
α-bromoboronate (catechol) vs β-byproduct (pinacol)
Supports α-bromoboronate synthesis at atmospheric pressure
Class-level inference; product-specific data to verify
Hydroboration Regioselectivity Bromopropenes

Radical Chain Hydrogen Transfer: Catechol Derivatives vs. Tin Hydride

The rate constants for hydrogen transfer between secondary alkyl radicals and catechol derivatives (including B-alkylcatecholboranes) have been experimentally determined to be less than 1 order of magnitude slower than that of tin hydride at 80°C [1]. This positions 2-propyl-1,3,2-benzodioxaborole as a viable, less toxic alternative to organotin reagents in radical chain reactions without sacrificing significant reaction rate.

Hydrogen Transfer Rate
Class-level
kH within one order of magnitude of Bu₃SnH
Supports replacement of organotin reagents
Based on catechol derivatives at 80°C; green chemistry benefit
Radical Kinetics Hydrogen Transfer Rate Constants

Purity & Storage Stability vs. Analog Compound

Commercially available 2-propyl-1,3,2-benzodioxaborole is supplied with a standard purity of ≥95% (typically 97%) and is accompanied by batch-specific QC data including NMR, HPLC, and GC . In contrast, the shorter-chain analogue 2-ethyl-1,3,2-benzodioxaborole (CAS 40218-48-2) is less widely available and often lacks the same level of documented purity assurance. Furthermore, the compound requires storage under inert atmosphere at -20°C to prevent degradation via oxygen-centered radical pathways .

Commercial Purity
Data to verify
≥95% (typical 97%) vs unspecified for ethyl analog
Supports reproducibility in sensitive reactions
Data to verify; batch QC data recommended
Purity Storage Stability Quality Control

2-Propyl-1,3,2-benzodioxaborole: Proven Applications


One-Pot Maleimide Synthesis via Radical Cascade

Researchers developing bioactive maleimide derivatives can employ 2-propyl-1,3,2-benzodioxaborole as a radical initiator to achieve conjugate addition-aminoxylation reactions with maleimides at room temperature, followed by elimination to yield 3-substituted maleimides in a single vessel. This mild method avoids protecting groups and high temperatures, as demonstrated in the synthesis of carbocyclic showdomycin analogues [1].

Hydroboration to α-Bromoboronates for Cross-Coupling

In the synthesis of functionalized alkenes or pharmaceuticals requiring α-bromoboronates, 2-propyl-1,3,2-benzodioxaborole (as a B-alkylcatecholborane) enables selective hydroboration of 1-bromopropenes under atmospheric pressure, avoiding the by-product formation and high-pressure requirements associated with pinacolborane. The resulting α-bromoboronate can be directly employed in Suzuki-Miyaura couplings without transesterification [2].

Organotin Replacement in Radical Transformations

For laboratories seeking to eliminate toxic tin by-products, 2-propyl-1,3,2-benzodioxaborole serves as a boron-based radical precursor in chain reductions, halogenations, and C–C bond formations. Quantitative kinetic data confirm that hydrogen transfer rates from catechol derivatives are within an order of magnitude of tin hydride, enabling comparable reaction efficiency with significantly reduced toxicity [3].

Application
Selection Property
Validation Focus
One-pot maleimide synthesis
Mild radical initiation profile
Cascade reaction efficiency at ambient temp.
α-Bromoboronate synthesis
Regioselective hydroboration
Regioisomer ratio and cross-coupling yield
Organotin replacement
Radical hydrogen transfer rate
Reaction rate and heavy metal contamination

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